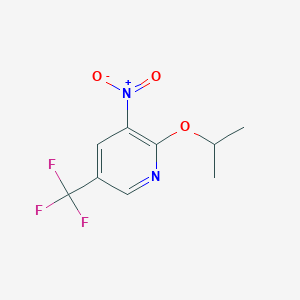
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine is an organic compound that features a pyridine ring substituted with a chlorine atom, a cyclohexyloxy group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclohexyloxy)-4-nitropyridine typically involves the chlorination of 2-(cyclohexyloxy)-4-nitropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration of pyridine derivatives followed by substitution reactions to introduce the cyclohexyloxy group and chlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反応の分析
Types of Reactions
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products such as ketones or carboxylic acids.
科学的研究の応用
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-2-(cyclohexyloxy)-4-nitropyridine depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-(methoxy)-4-nitropyridine
- 3-Chloro-2-(ethoxy)-4-nitropyridine
- 3-Chloro-2-(phenoxy)-4-nitropyridine
Uniqueness
3-Chloro-2-(cyclohexyloxy)-4-nitropyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties compared to its analogs
特性
IUPAC Name |
3-chloro-2-cyclohexyloxy-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-10-9(14(15)16)6-7-13-11(10)17-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGFPRFDFBAUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B8030565.png)



![Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B8030590.png)


![[5-Nitro-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B8030631.png)
![1-[(3-Chloro-4-nitrophenyl)methyl]piperidine](/img/structure/B8030639.png)
![N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine](/img/structure/B8030641.png)
![4-[(2-Chloro-6-nitrophenyl)methyl]morpholine](/img/structure/B8030643.png)



